Melanoma-associated antigen C2, encoded by the MAGEC2 gene, is a member of the melanoma-associated antigen gene family. This protein is primarily expressed in various tumors but is not found in normal tissues, except for the testis. The MAGEC2 gene is located on the X chromosome (Xq26-q27) and plays a significant role in oncogenesis, particularly in melanoma and other cancers. Its expression is linked to tumor progression and poor prognosis, making it a target for immunotherapy and cancer research .
Melanoma-associated antigen C2 is classified as a cancer/testis antigen, meaning it is typically expressed in testicular germ cells and various malignancies but not in other normal tissues. This unique expression pattern makes it an attractive target for cancer immunotherapy. The MAGEC2 gene is closely related to other members of the MAGE family, which includes over 60 identified genes involved in several types of cancers .
The synthesis of peptides derived from melanoma-associated antigen C2 can be accomplished using solid-phase peptide synthesis, commonly referred to as Merrifield synthesis. This method allows for the efficient assembly of peptide chains through sequential addition of protected amino acids .
The molecular structure of melanoma-associated antigen C2 consists of approximately 191 amino acids. It features a conserved MAGE homology domain that is critical for its function in tumorigenesis .
Melanoma-associated antigen C2 participates in various biochemical pathways related to tumor growth and immune evasion. Its interactions with signaling molecules like signal transducer and activator of transcription 3 have been documented, where it stabilizes phosphorylated STAT3, promoting cell survival and proliferation .
The mechanism by which melanoma-associated antigen C2 exerts its effects involves several steps:
Studies indicate that depletion of MAGEC2 leads to reduced cell viability and increased apoptosis in cancer cell lines, highlighting its role as an oncogene .
Melanoma-associated antigen C2 has significant applications in cancer research and therapy:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2